6-Azauridin

Übersicht

Beschreibung

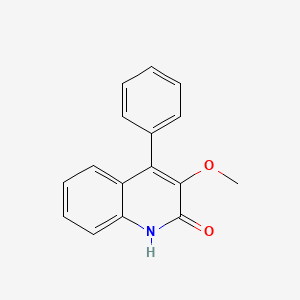

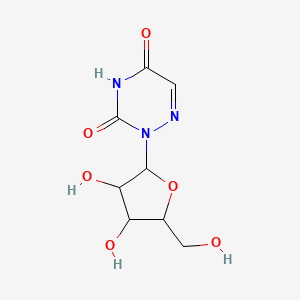

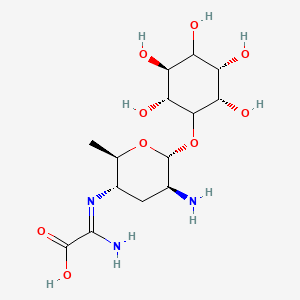

Azauridin, auch bekannt als 6-Azauridin, ist ein Purin-Nukleosid-Analogon mit signifikanten Antitumor- und antiviralen Eigenschaften. Es wurde umfassend auf sein Potenzial zur Behandlung verschiedener Krebsarten und Virusinfektionen untersucht. Azauridin wirkt durch Hemmung der DNA-Synthese und Induktion von Apoptose in malignen Zellen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Azauridin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Reaktion von Uridin mit Hydrazin unter Bildung von this compound. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei Lösungsmittel wie Wasser oder Ethanol verwendet werden. Der Prozess umfasst die folgenden Schritte:

Bildung des Hydrazone: Uridin reagiert mit Hydrazin unter Bildung eines Hydrazone-Zwischenprodukts.

Cyclisierung: Das Hydrazone unterliegt einer Cyclisierung unter Bildung von this compound.

Industrielle Produktionsmethoden

Die industrielle Produktion von Azauridin beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert, wobei häufig zusätzliche Reinigungsschritte wie Umkristallisation und Chromatographie eingesetzt werden.

Chemische Reaktionsanalyse

Arten von Reaktionen

Azauridin unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: Azauridin kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Azauridin in seine reduzierten Formen umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können das Azauridin-Molekül modifizieren, indem bestimmte funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nucleophile Reagenzien wie Natriumazid und Thiole werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Wirkmechanismus

Target of Action

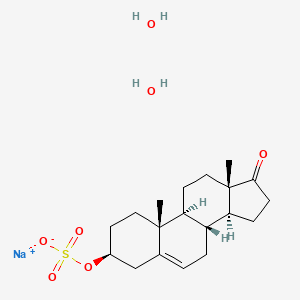

6-Azauridine (6-AZA) is a synthetic triazine analogue of uridine . It primarily targets uridine monophosphate synthase (UMPS) , a key enzyme in the pyrimidine biosynthesis pathway . It also interacts with other cellular targets such as AMPK and p53 .

Mode of Action

6-AZA inhibits de novo pyrimidine synthesis and DNA synthesis . It is converted intracellularly into mono, di, and triphosphate derivatives, which incorporate into RNA and inhibit protein synthesis . The compound’s interaction with AMPK and p53 triggers autophagy-mediated cell death .

Biochemical Pathways

6-AZA affects the pyrimidine biosynthesis pathway by inhibiting UMPS . This results in reduced formation of cellular nucleic acids . Additionally, 6-AZA activates autophagic flux through the activation of lysosomal function . The relationship between autophagy and cell death is dependent on cellular context, and both excessive and reduced levels of autophagy contribute to cell death .

Pharmacokinetics

It is known that 6-aza is a prodrug . Upon conversion to 6-aza-UMP, it inhibits UMPS . More studies are needed to fully understand the ADME properties of 6-AZA and their impact on its bioavailability.

Result of Action

6-AZA exhibits both antitumor and antiviral activities . It induces autophagy-mediated cell death in various human cancer cells . In some cells, 6-AZA treatment induces apoptosis, while in others it results in cell cycle arrest . The cytotoxicity associated with 6-AZA treatment could be linearly correlated to the degree of autophagy-mediated cell death .

Action Environment

For instance, the cellular context can influence the relationship between autophagy and cell death . More research is needed to understand how environmental factors influence the action, efficacy, and stability of 6-AZA.

Wissenschaftliche Forschungsanwendungen

Azauridin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.

Biologie: Studien zu seinen Auswirkungen auf zelluläre Prozesse, einschließlich DNA-Synthese und Apoptose.

Medizin: Untersuchungen zu seinem Potenzial zur Behandlung von Krebs, Virusinfektionen und anderen Krankheiten.

Industrie: Einsatz bei der Entwicklung von Pharmazeutika und anderen chemischen Produkten.

Wirkmechanismus

Azauridin entfaltet seine Wirkungen, indem es die DNA-Synthese hemmt und Apoptose in malignen Zellen induziert. Es zielt auf bestimmte Enzyme ab, die an der DNA-Replikation beteiligt sind, was zur Störung zellulärer Prozesse und letztendlich zum Zelltod führt. Zu den molekularen Zielstrukturen gehören Thymidylatsynthase und Ribonukleotidreduktase, die für die DNA-Synthese von entscheidender Bedeutung sind .

Biochemische Analyse

Biochemical Properties

6-Azauridine plays a significant role in biochemical reactions by inhibiting the enzyme uridine monophosphate synthase (UMPS). This inhibition disrupts the pyrimidine biosynthesis pathway, leading to a decrease in cellular nucleic acid levels . Additionally, 6-Azauridine interacts with various enzymes and proteins, including polymerases, which are essential for RNA synthesis. The compound’s triphosphate form is poorly tolerated by polymerases, but modifications such as conjugating a thiophene ring can enhance its incorporation into RNA constructs .

Cellular Effects

6-Azauridine induces autophagy-mediated cell death in various human cancer cells through a p53- and AMPK-dependent pathway . It activates autophagic flux by enhancing lysosomal function, leading to cytotoxicity in cancer cells. The compound also causes cell cycle arrest and apoptosis, depending on the cellular context . These effects highlight its potential as an antitumor agent.

Molecular Mechanism

At the molecular level, 6-Azauridine exerts its effects by inhibiting the pyrimidine de novo synthesis pathway. It is converted to 6-aza-UMP, which inhibits UMPS, leading to a reduction in pyrimidine nucleotide levels . This inhibition disrupts nucleic acid metabolism, resulting in cytotoxicity and cell death. Additionally, 6-Azauridine’s antitumor activity is mediated by autophagy and apoptosis pathways, involving key regulators such as p53 and AMPK .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Azauridine change over time. The compound is known to be stable and can be incorporated into RNA constructs for biochemical assays . Long-term studies have shown that 6-Azauridine can produce rapid and measurable clinical effects, particularly in leukemia

Dosage Effects in Animal Models

The effects of 6-Azauridine vary with different dosages in animal models. Studies have shown that it has low toxicity and is well-tolerated at therapeutic doses . High doses can cause toxic effects, including adverse reactions in certain conditions such as rheumatoid arthritis . The compound’s efficacy and safety profile need to be carefully evaluated in preclinical and clinical studies.

Metabolic Pathways

6-Azauridine is involved in the purine salvage pathway, where it acts as an inhibitor of purine-phosphoribosyltransferase . This inhibition affects the metabolism of purine nucleotides, leading to alterations in metabolic flux and nucleotide levels. The compound’s role in pyrimidine metabolism also contributes to its antitumor and antiviral activities.

Transport and Distribution

6-Azauridine is transported and distributed within cells and tissues through specific transporters and binding proteins. Studies have shown that the uncharged form of 6-Azauridine is efficiently transported into human lymphoblastoid cells . This transport mechanism is crucial for its cellular uptake and subsequent biochemical effects.

Subcellular Localization

The subcellular localization of 6-Azauridine is essential for its activity and function. The compound can be incorporated into RNA constructs, where it localizes to specific subcellular compartments . This localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles, enhancing its efficacy in biochemical assays.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azauridine can be synthesized through several methods. One common synthetic route involves the reaction of uridine with hydrazine to form 6-azauridine. The reaction typically occurs under mild conditions, with the use of solvents such as water or ethanol. The process involves the following steps:

Formation of Hydrazone: Uridine reacts with hydrazine to form a hydrazone intermediate.

Cyclization: The hydrazone undergoes cyclization to form 6-azauridine.

Industrial Production Methods

Industrial production of azuridine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Azauridine undergoes several types of chemical reactions, including:

Oxidation: Azauridine can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert azuridine into its reduced forms.

Substitution: Nucleophilic substitution reactions can modify the azuridine molecule by replacing specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic reagents like sodium azide and thiols are employed for substitution reactions.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Azauridin ist unter den Purin-Nukleosid-Analoga aufgrund seines spezifischen Wirkmechanismus und seines breiten Wirkungsspektrums einzigartig. Ähnliche Verbindungen umfassen:

Fluorouracil: Ein weiteres Nukleosid-Analogon, das in der Krebsbehandlung eingesetzt wird.

Cytarabin: Ein Nukleosid-Analogon mit antiviralen und krebshemmenden Eigenschaften.

Gemcitabin: Bekannt für seinen Einsatz in der Chemotherapie.

Im Vergleich zu diesen Verbindungen hat Azauridin eindeutige Vorteile in Bezug auf seine spezifische Zielrichtung auf DNA-Syntheseenzyme und seine Fähigkeit, Apoptose in einer Vielzahl von malignen Zellen zu induzieren .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht zu fragen!

Eigenschaften

IUPAC Name |

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O6/c12-2-3-5(14)6(15)7(17-3)11-8(16)10-4(13)1-9-11/h1,3,5-7,12,14-15H,2H2,(H,10,13,16)/t3-,5-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXSYVWAUAUWLD-SHUUEZRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960091 | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.2 [ug/mL] (The mean of the results at pH 7.4), Soluble in water | |

| Record name | SID8139884 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

6-Azauridine (AzUrd) is a broad-spectrum antimetabolite that inhibits both DNA and RNA virus multiplication. Prior work indicated that several AzUrd-sensitive viruses induced an increase in the level of uridine kinase, and this might explain the selective activity of AzUrd on such viruses. Present studies compared AzUrd sensitive and resistant viruses with respect to their orotic acid pathways by labeling cells with [14C]-orotic acid during the latent period of viral infection. No differences were detected by this method with either vaccinia, Newcastle disease, or vesicular stomatitis viruses. AzUrd inhibits transport of orotic acid into the cell by 30%, while incorporation of orotic acid into cellular RNA is inhibited by 50% (taking into consideration the 30% already noted) when the highest concentration of antimetabolite is used. This suggests that, in addition to blocking orotidylic acid decarboxylase, AzUrd may act on some other site (sites) of action in the inhibition of virus multiplication., ... pyrazofurin and 6-azauridine, two nucleoside analogues that are assumed to interfere with OMP decarboxylase, another enzyme involved in the biosynthesis of pyrimidine ribonucleotides, potentiate the cytocidal activity of Ce-Cyd., Azacitidine is readily deaminated to azauridine and further degraded. It is incorporated into DNA and alters gene expression. ... Azacitidine causes hypomethylation of DNA both in vivo and in vitro. | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ether, ethanol | |

CAS No. |

54-25-1 | |

| Record name | 6-Azauridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Azauridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-pentofuranosyl-1,2,4-triazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(β-D-ribofuranosyl)-1,2,4-triazine-3,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.182 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-AZAURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BVB29RCPR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158 °C | |

| Record name | 6-AZAURIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3206 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-[3-[3-[(N,N'-dimethylcarbamimidoyl)amino]propylamino]propylamino]propyl]-2,3-dimethylguanidine](/img/structure/B1663026.png)